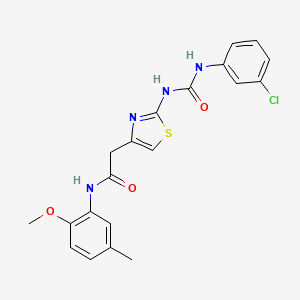![molecular formula C17H16ClN5O B11274879 5-[(4-chlorophenyl)amino]-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11274879.png)
5-[(4-chlorophenyl)amino]-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-chlorophenyl)amino]-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 5-[(4-chlorophenyl)amino]-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).
Introduction of the chlorophenyl group: This step involves the reaction of the triazole intermediate with a chlorophenylamine derivative.
Attachment of the dimethylphenyl group: The final step involves the coupling of the triazole-chlorophenyl intermediate with a dimethylphenyl carboxylic acid derivative under appropriate reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-[(4-chlorophenyl)amino]-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(4-chlorophenyl)amino]-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)amino]-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-[(4-chlorophenyl)amino]-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound also contains a chlorophenyl group but features a thiadiazole ring instead of a triazole ring.
5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol: Similar to the thiadiazole derivative, this compound contains an oxadiazole ring.
5-(4-chlorophenyl)-1,2,4-triazole-3-thiol: This compound features a triazole ring but with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and dimethylphenyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16ClN5O |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
5-(4-chloroanilino)-N-(2,3-dimethylphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O/c1-10-4-3-5-14(11(10)2)20-17(24)15-16(22-23-21-15)19-13-8-6-12(18)7-9-13/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
DMVNTZNCOQXXOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(4-hydroxyphenyl)-N-(3-methoxyphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11274804.png)
![2,4-Dichloro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide](/img/structure/B11274814.png)
![N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B11274815.png)
![2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11274822.png)
![3-(cinnamylthio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B11274824.png)
![N-cycloheptyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide](/img/structure/B11274825.png)
![N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11274832.png)

![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B11274847.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide](/img/structure/B11274867.png)
![2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11274882.png)
![1-({5-[(1E)-2-(2,5-Dimethylphenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)-N-(4-ethylphenyl)piperidine-3-carboxamide](/img/structure/B11274885.png)
![15-[(4-bromophenyl)methylsulfanyl]-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B11274889.png)
![N-(3-Acetylphenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11274890.png)
